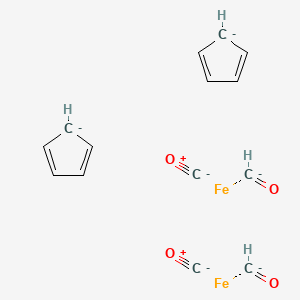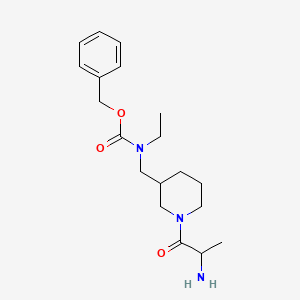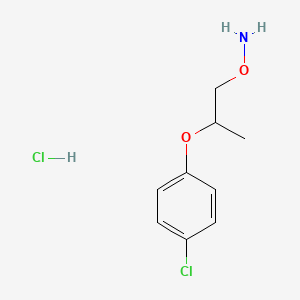
carbon monoxide;cyclopenta-1,3-diene;iron;methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “carbon monoxide;cyclopenta-1,3-diene;iron;methanone” is a coordination complex that features iron as the central metal atom. This compound is part of a broader class of organometallic compounds, which are known for their diverse applications in catalysis, materials science, and medicinal chemistry. The unique combination of carbon monoxide, cyclopenta-1,3-diene, and iron in this compound provides it with distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “carbon monoxide;cyclopenta-1,3-diene;iron;methanone” typically involves the reaction of iron pentacarbonyl with cyclopenta-1,3-diene under controlled conditions. One common method is the insertion of carbon monoxide into transition metal complexes, which can be achieved through various synthetic approaches such as the Pauson-Khand reaction, retro-Diels-Alder reaction, and haloallylation of alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
“Carbon monoxide;cyclopenta-1,3-diene;iron;methanone” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different iron-containing species.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron oxides, while substitution reactions can produce a variety of iron-ligand complexes .
Aplicaciones Científicas De Investigación
“Carbon monoxide;cyclopenta-1,3-diene;iron;methanone” has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and materials, as well as in industrial catalysis.
Mecanismo De Acción
The mechanism of action of “carbon monoxide;cyclopenta-1,3-diene;iron;methanone” involves its ability to coordinate with various substrates through its iron center. The molecular targets and pathways involved include the formation of coordination bonds with other molecules, leading to changes in their chemical properties and reactivity. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “carbon monoxide;cyclopenta-1,3-diene;iron;methanone” include other iron-containing coordination complexes such as:
- Iron pentacarbonyl
- Cyclopentadienyliron dicarbonyl dimer
- Iron(III) bromide complexes
Uniqueness
What sets “this compound” apart from these similar compounds is its specific combination of ligands, which imparts unique chemical properties and reactivity. This compound’s ability to undergo a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C14H12Fe2O4-4 |
|---|---|
Peso molecular |
355.93 g/mol |
Nombre IUPAC |
carbon monoxide;cyclopenta-1,3-diene;iron;methanone |
InChI |
InChI=1S/2C5H5.2CHO.2CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;2*1H;;;;/q4*-1;;;; |
Clave InChI |
CDGXWUKUOZRLTN-UHFFFAOYSA-N |
SMILES canónico |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14787412.png)

![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)

![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B14787456.png)



![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)

![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
